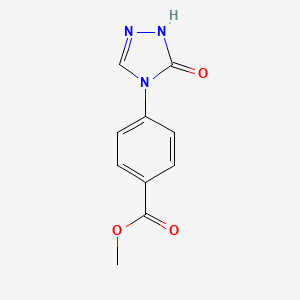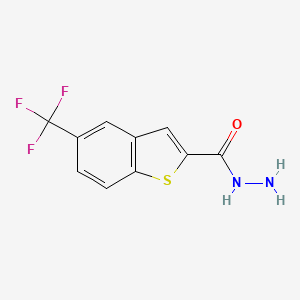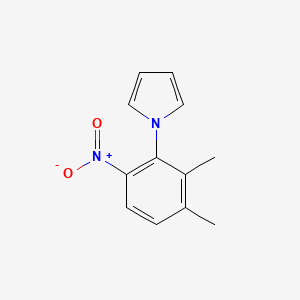![molecular formula C9H15N2NaO4 B1404821 sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate CAS No. 1485608-07-8](/img/structure/B1404821.png)
sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate
概要
説明
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sodium ion, an oxolane ring, and a carbamoyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the carbamoyl group: The oxolane ring is then reacted with a carbamoyl chloride in the presence of a base to form the carbamoyl derivative.
Formation of the propanoate backbone: The final step involves the reaction of the carbamoyl derivative with a suitable propanoic acid derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or a carboxylic acid derivative.
Reduction: The carbamoyl group can be reduced to form an amine derivative.
Substitution: The sodium ion can be replaced by other cations through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion exchange reactions can be carried out using ion exchange resins or solutions of other cations.
Major Products
Oxidation: Lactone or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different cations replacing the sodium ion.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The oxolane ring and carbamoyl group may interact with enzymes or receptors, modulating their activity. The sodium ion can influence the compound’s solubility and transport across cell membranes.
類似化合物との比較
Similar Compounds
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}butanoate: Similar structure with a butanoate backbone.
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}acetate: Similar structure with an acetate backbone.
Uniqueness
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate is unique due to its specific combination of an oxolane ring, carbamoyl group, and propanoate backbone. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
IUPAC Name |
sodium;(2S)-2-(oxolan-2-ylmethylcarbamoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.Na/c1-6(8(12)13)11-9(14)10-5-7-3-2-4-15-7;/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14);/q;+1/p-1/t6-,7?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLEDHJECDOOL-OXIGJRIQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)


![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
